molecular formula C10H12ClF2N B2479186 N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride CAS No. 2416233-91-3

N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride

Cat. No. B2479186
CAS RN: 2416233-91-3
M. Wt: 219.66
InChI Key: WRRVCXHKEDNRNB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride” include its molecular formula (C10H12ClF2N), molecular weight (219.66), and potential applications in various fields of research and industry. More specific properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Applications

N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives are primarily used in chemical synthesis and drug development processes. For instance:

  • Multigram Synthesis : The compound's derivatives, such as trans-2-(Trifluoromethyl)cyclopropanamine, are synthesized for potential applications in chemical research, highlighting the importance of these compounds in developing novel synthesis methods and materials (Bezdudny et al., 2011).

  • Neurokinin-1 Receptor Antagonism : Derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been studied for their high affinity and oral activity as neurokinin-1 receptor antagonists, hinting at their potential therapeutic applications (Harrison et al., 2001).

  • Cyclopropanamine Compounds in CNS Disorders : Cyclopropanamine compounds, including N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride, have been studied for their potential use in treating central nervous system disorders. These compounds are proposed as inhibitors for lysine-specific demethylase 1 (LSD1), indicating their role in modulating gene expression and potential therapeutic applications in conditions like schizophrenia, Alzheimer’s disease, and drug addiction (Blass, 2016).

  • Intermediate in Drug Synthesis : The compound's derivatives serve as crucial intermediates in the synthesis of drugs like ticagrelor, showcasing their importance in pharmaceutical manufacturing (Xian-hua, 2013).

Biomedical Research

N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives have also been explored for various biomedical applications:

  • Receptor Antagonist Activities : Some derivatives have shown potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities, suggesting their potential use in treating disorders related to stress hormone release (Chen et al., 2001).

  • Potential in Enzyme Inhibition : Derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These activities suggest potential therapeutic applications in conditions like Alzheimer's disease and ataxia (Boztaş et al., 2019).

  • Antimicrobial and Anti-inflammatory Agents : Some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, derived from N-[(3,5-Difluorophenyl)methyl]cyclopropanamine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's potential in developing new treatments for infections and inflammation (Kendre et al., 2015).

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10;/h3-5,10,13H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXJGSSOGIJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride

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